molecular formula C33H40O21 B1631684 Kaempferol 3-sophoroside-7-glucoside CAS No. 55136-76-0

Kaempferol 3-sophoroside-7-glucoside

Cat. No. B1631684
CAS RN: 55136-76-0
M. Wt: 772.7 g/mol
InChI Key: MBFNAZBJKVFNKZ-JGPRCQAHSA-N
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Description

Kaempferol 3-sophoroside-7-glucoside is a bioactive component found in roasted Lycium chinense leaves . It belongs to the flavonoid group and has been associated with anti-obesity activity .


Molecular Structure Analysis

The molecular formula of this compound is C33H40O21 . The molecular weight is 772.66 . More detailed structural information can be found in the CHEBI database .

Scientific Research Applications

Identification and Quantification in Plants

Kaempferol 3-sophoroside-7-glucoside has been identified in various plant species, providing insight into the phytochemical composition of these plants. For instance, it was found in the external leaves of tronchuda cabbage (Brassica oleracea L. var. costata DC), with its quantification achieved through high-performance liquid chromatography (HPLC) (Ferreres et al., 2005). Similarly, kaempferol sophorosides, including the 3-sophoroside-7-glucoside variant, were isolated from a methanolic extract of saffron (Crocus Sativus) (Straubinger et al., 1997).

Role in Plant Taxonomy and Chemistry

The compound also aids in understanding the taxonomic and chemical properties of different plant species. For example, it was identified in leaves and flowers of Sinapis arvensis, suggesting its potential as a taxonomic marker within the Cruciferae family (Durkeet & Harborne, 1973).

Anti-Obesity Potential

In terms of health-related applications, this compound has been studied for its potential anti-obesity effects. A study on Lycium chinense leaves indicated that this compound, upon digestion, might convert into metabolites with anti-obesity properties (Choi et al., 2019).

Bioactivity in Flavonoids

The compound is also significant in the broader context of flavonoid research. It was isolated from Hosta ventricosa leaves, contributing to the understanding of flavonoid glycosides in various plant species (Budzianowski, 1990).

Authenticity and Quality Control in Saffron

In food science, particularly in the quality control of saffron, this compound serves as a marker. Its presence helps in assessing the authenticity of saffron through advanced analytical methods (Guijarro-Díez et al., 2017).

Comparative Bioactivity Studies

The compound has been compared with other kaempferol glycosides in studies assessing their antitumor, antioxidant, and anti-inflammatory activities, providing insights into the differential bioactivities of these compounds (Wang et al., 2018).

Involvement in Plant Defense Mechanisms

This compound has been putatively identified as a major component associated with resistance to the cabbage seedpod weevil in canola, highlighting its role in plant defense mechanisms (Lee et al., 2014).

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of Kaempferol 3-sophoroside-7-glucoside. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Kaempferol and its glycosides, including Kaempferol 3-sophoroside-7-glucoside, have shown promising health benefits, particularly in relation to obesity . Future research should focus on elucidating the specific mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,30-,31-,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNAZBJKVFNKZ-JGPRCQAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341603
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55136-76-0
Record name Kaempferol 3-O-sophoroside 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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